2-Ethylbutanamide
Overview
Description
2-Ethylbutanamide is an organic compound with the molecular formula C6H13NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom (N). This compound is known for its stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethylbutanamide can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutanoic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the amide bond .
Industrial Production Methods: In an industrial setting, this compound is produced using similar methods but on a larger scale. The process involves the continuous feeding of 2-ethylbutanoic acid and ammonia into a reactor, where the reaction occurs under high pressure and temperature. The product is then purified through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions: 2-Ethylbutanamide undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide, elevated temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, appropriate solvents, and catalysts.
Major Products Formed:
Hydrolysis: 2-Ethylbutanoic acid and ammonia.
Reduction: 2-Ethylbutylamine.
Substitution: Depending on the nucleophile, various substituted products.
Scientific Research Applications
2-Ethylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-ethylbutanamide involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation, but it is believed to involve hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Butanamide: Similar structure but lacks the ethyl group, resulting in different chemical properties.
Acetamide: Smaller amide with different reactivity and solubility characteristics.
Propionamide: Intermediate between acetamide and butanamide in terms of size and properties.
Uniqueness: 2-Ethylbutanamide is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. This structural difference makes it more suitable for specific applications compared to its simpler counterparts .
Properties
IUPAC Name |
2-ethylbutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEMWYGBLHQEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284559 | |
Record name | 2-Ethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1114-38-1 | |
Record name | Butanamide, 2-ethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Ethylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ETHYLBUTYRAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Ethylbutanamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8N3AT6U7X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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